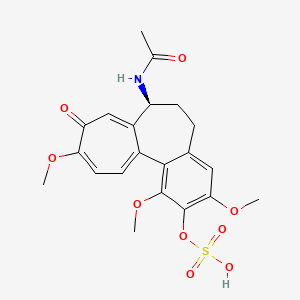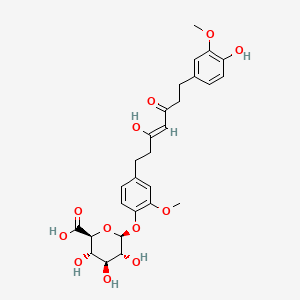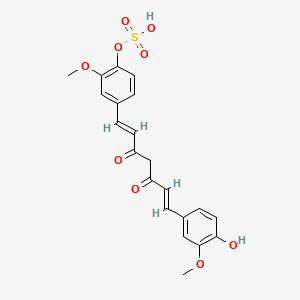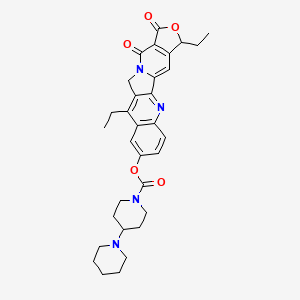
Irinotecan Lactone Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irinotecan Lactone Impurity is a compound with the molecular formula C32H36N4O5 . It has a molecular weight of 556.7 g/mol . The IUPAC name for this compound is (5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo [10.8.0.0 2,10 .0 4,8 .0 14,19 ]icosa-1 (20),2,4 (8),12,14 (19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate .
Synthesis Analysis
Irinotecan has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38 . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .Molecular Structure Analysis
The molecular structure of Irinotecan Lactone Impurity includes a lactone ring that can be spontaneously and reversibly hydrolyzed to a carboxylate open ring form . The InChI representation of the molecule is InChI=1S/C32H36N4O5/c1-3-21-22-16-20 (40-32 (39)35-14-10-19 (11-15-35)34-12-6-5-7-13-34)8-9-25 (22)33-29-24 (21)18-36-26 (29)17-23-27 (4-2)41-31 (38)28 (23)30 (36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 .Chemical Reactions Analysis
Irinotecan hydrochloride was found to degrade significantly in oxidative and base hydrolysis and photolytic degradation conditions . A high stereo-specific liquid chromatography technique was developed and validated to evaluate and quantify Irinotecan (R-enantiomer) / Irinotecan related compound D in Irinotecan hydrochloride trihydrate API .Physical And Chemical Properties Analysis
Irinotecan is a hydrophilic compound with a large volume of distribution estimated at almost 400 L/m2 at steady state . At physiological pH, the lactone-ring of irinotecan and SN-38 can be hydrolyzed to a carboxylate isoform .Applications De Recherche Scientifique
Cancer Chemotherapy
Irinotecan is a crucial player in cancer chemotherapy and has been used in the treatment of various malignancies for many years . It is used in the treatment of solid tumors, including colorectal, pancreatic, and lung cancer .
Pharmacogenetics
The pharmacogenetics of Irinotecan is a crucial component of response to the drug . Genotyping for variants of genes responsible for Irinotecan efflux may be crucial for dosing optimization and useful for personalized treatment .
Drug Combinations
Irinotecan is often used in combination with other anticancer agents . This approach is used to enhance the effectiveness of the treatment and to overcome drug resistance .
New Formulations
New formulations of Irinotecan are being introduced to better deliver the drug and avoid potentially life-threatening side effects . These include liposomal formulations, dendrimers, and nanoparticles .
Drug Resistance Study
Irinotecan is used in research to study the mechanisms of tumor cells’ resistance to the active metabolite, ethyl-10-hydroxy-camptothecin (SN-38) .
Degradation Behavior Study
Irinotecan hydrochloride, which contains Irinotecan Lactone, has been subjected to various stress conditions to study its degradation behavior . This research is crucial for understanding the stability of the drug under different conditions .
Pharmacokinetics
The pharmacokinetics of Irinotecan is characterized by large interindividual variability . Understanding this variability can help optimize dosing and minimize side effects .
Pharmacodynamics
The pharmacodynamics of Irinotecan involves its conversion to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This conversion is a key aspect of the drug’s mechanism of action .
Mécanisme D'action
Target of Action
The primary target of Irinotecan, from which the Irinotecan Lactone Impurity is derived, is topoisomerase I . This enzyme plays a crucial role in DNA replication by relaxing torsionally strained (supercoiled) DNA .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterases in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Pharmacokinetics
Irinotecan therapy is characterized by several dose-limiting toxicities and large interindividual pharmacokinetic variability . The clearance of Irinotecan is mainly biliary (66%) and independent of dose, estimated at 12–21 L/h/m2 . Conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min, which results in a 50% reduction in Irinotecan lactone concentration after 2.5 h, compared with end of infusion .
Result of Action
The result of Irinotecan’s action is the arrest of the cell cycle in the S-G2 phase, leading to cancer cell death . The lactone forms of Irinotecan and SN-38 were transported mainly by a passive diffusion, whereas the carboxylate forms were absorbed as a result of an active transport mechanism .
Action Environment
Irinotecan metabolism is prone to environmental and genetic influences . Genetic variants in the DNA of these enzymes and transporters could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
Safety and Hazards
Orientations Futures
The future of Irinotecan treatment includes the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity in tumors .
Propriétés
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 |
Source


|
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143490-53-3 |
Source


|
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

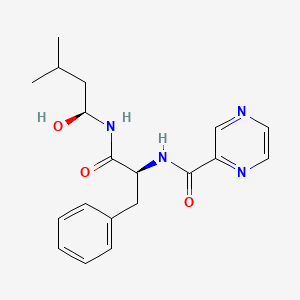


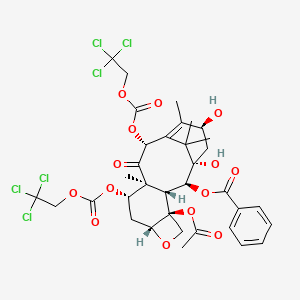
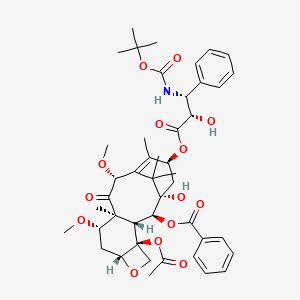
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)


